N-(4-tert-butylbenzyl)-N-methylamine
Description
Contextualization within Organic Synthesis and Medicinal Chemistry Landscapes
In the landscape of organic synthesis, N-(4-tert-butylbenzyl)-N-methylamine and its derivatives are recognized as important building blocks. The benzylamine (B48309) moiety can serve as a protecting group for amines, which can be later removed under specific conditions. wikipedia.org The presence of the tert-butyl group can influence the reactivity and selectivity of reactions at other sites of the molecule. Synthetic routes to produce N-methylated tertiary amines, a class of compounds to which this compound belongs, are of significant interest due to the prevalence of this motif in pharmaceuticals and other fine chemicals. rsc.orgscbt.com One-pot tandem reactions involving the coupling of carbonyl compounds, amines, and methanol (B129727) have been developed for the efficient synthesis of such amines. rsc.org
From a medicinal chemistry perspective, the N-(4-tert-butylbenzyl) moiety is a key feature in the design of various bioactive molecules. The lipophilic tert-butyl group can enhance binding to hydrophobic pockets in biological targets, a crucial aspect in structure-activity relationship (SAR) studies. This has been demonstrated in the development of antagonists for receptors such as the Transient Receptor Potential Vanilloid 1 (TRPV1). nih.gov Furthermore, derivatives incorporating the this compound scaffold have been investigated for their potential in treating neurodegenerative diseases. researchgate.net
Significance of the Benzylamine Moiety in Bioactive Chemical Entities
The benzylamine motif is a frequently occurring structural element in a wide array of FDA-approved pharmaceuticals and clinical candidates. researchgate.net Its prevalence stems from its ability to participate in key interactions with biological targets, such as hydrogen bonding and hydrophobic interactions, which are critical for molecular recognition and biological activity. Benzylamine derivatives have shown a broad spectrum of pharmacological activities, including acting as monoamine oxidase inhibitors (MAOIs). wikipedia.org
The versatility of the benzylamine scaffold allows for extensive chemical modification to optimize pharmacokinetic and pharmacodynamic properties. For instance, substitutions on the aromatic ring and modifications of the amine group can be systematically varied to enhance potency, selectivity, and metabolic stability. This adaptability makes the benzylamine moiety a privileged scaffold in drug discovery, serving as a foundational structure for the development of novel therapeutic agents for a range of conditions, from cancer to neurological disorders. nih.govresearchgate.net
Overview of Key Research Trajectories and Academic Contributions
Research involving this compound and its analogues has primarily focused on their application as key intermediates in the synthesis of complex molecular architectures and their evaluation as potential therapeutic agents.
One significant area of research has been the incorporation of the N-(4-tert-butylbenzyl) group into molecules targeting specific biological pathways. A notable example is the investigation of N-(4-tert-butylbenzyl) derivatives as antagonists of the TRPV1 receptor, which is implicated in pain perception. nih.gov In these studies, the hydrophobic 4-tert-butylbenzyl group was found to occupy a hydrophobic region of the receptor's binding site, contributing significantly to the compound's potency. nih.gov
Another important research trajectory involves the synthesis and biological evaluation of N-(4-tert-butylbenzyl)-N-(pyridin-3-ylmethyl)-2-aminothiazolines as potential multifunctional agents for the treatment of neurodegenerative diseases like Alzheimer's. researchgate.net These studies have explored the inhibitory activity of these compounds against key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as their antioxidant properties. researchgate.netnih.gov The findings suggest that this class of compounds holds promise for the development of new treatments for complex diseases.
The synthesis of this compound and related structures often serves as a testament to the advancement of synthetic methodologies. For example, the tandem synthesis of N-methylated tertiary amines through a three-component coupling reaction highlights the pursuit of efficient and atom-economical chemical processes. rsc.org
Detailed Research Findings
Synthesis and Characterization
A general method for the synthesis of N-methylated tertiary amines, which can be applied to this compound, involves a tandem three-component coupling of a carbonyl compound, an amine, and methanol, catalyzed by an iridium complex. rsc.org While a specific synthesis for this compound itself is not detailed, a related compound, N-(4-(tert-butyl)benzyl)-N-methyl-1-(naphthalen-1-yl)methanamine, was synthesized with an 87% yield using this method. rsc.org The characterization of such compounds is typically achieved through spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry. rsc.orgopenmedicinalchemistryjournal.com
| Compound | Synthesis Method | Yield | Characterization | Reference |
| N-(4-(tert-butyl)benzyl)-N-methyl-1-(naphthalen-1-yl)methanamine | Three-component coupling of 4-tert-butylbenzylamine (B181582), naphthaldehyde, and methanol | 87% | 1H NMR, 13C NMR, HRMS | rsc.org |
Medicinal Chemistry Applications
The N-(4-tert-butylbenzyl) moiety has been identified as a crucial component in the development of potent TRPV1 antagonists. In a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides, the hydrophobic 4-tert-butylbenzyl group was shown to make favorable hydrophobic interactions with the Leu547 residue in the upper hydrophobic region of the TRPV1 binding site. nih.gov This interaction is a key contributor to the high binding affinity and antagonistic potency of these compounds. nih.gov
| Target | Compound Series | Key Interaction | Significance | Reference |
| TRPV1 | N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides | Hydrophobic interaction with Leu547 | High binding affinity and potent antagonism | nih.gov |
Furthermore, a series of N-(4-tert-butylbenzyl)-N-(pyridin-3-ylmethyl)-2-aminothiazolines were synthesized and evaluated for their potential in treating neurodegenerative diseases. researchgate.net These compounds were tested for their inhibitory activity against cholinesterases and their antioxidant properties. While they showed little to no inhibition of AChE, their ability to inhibit BChE and their antioxidant capacity depended on the substituents on the thiazoline (B8809763) ring. researchgate.net
| Compound Series | Biological Target | Key Findings | Potential Application | Reference |
| N-(4-tert-butylbenzyl)-N-(pyridin-3-ylmethyl)-2-aminothiazolines | AChE, BChE, Antioxidant capacity | No AChE inhibition; BChE inhibition and antioxidant activity vary with substitution. | Treatment of neurodegenerative diseases | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-12(2,3)11-7-5-10(6-8-11)9-13-4/h5-8,13H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHCHOYJMLEAOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368487 | |
| Record name | 1-(4-tert-Butylphenyl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65542-26-9 | |
| Record name | 4-(1,1-Dimethylethyl)-N-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65542-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-tert-Butylphenyl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(4-tert-butylphenyl)methyl](methyl)amine | |
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Advanced Synthetic Methodologies for N 4 Tert Butylbenzyl N Methylamine and Its Derivatives
Modern Approaches to Benzylamine (B48309) Scaffold Construction
Recent advancements in synthetic organic chemistry have provided a diverse toolkit for the formation of C-N bonds, enabling the efficient synthesis of N-(4-tert-butylbenzyl)-N-methylamine. Key strategies include reductive amination, direct alkylation, and transition-metal-catalyzed cross-coupling reactions.
Reductive Amination Strategies for p-tert-Butylbenzaldehyde Intermediates
Reductive amination is a widely employed and highly effective method for the synthesis of amines from carbonyl compounds. mdpi.comorganic-chemistry.org In the context of this compound synthesis, this involves the reaction of p-tert-butylbenzaldehyde with methylamine (B109427) to form an intermediate imine, which is then reduced to the target secondary amine.
A variety of reducing agents can be utilized for this transformation. psu.edu Sodium borohydride (B1222165) is a common choice, often used in conjunction with a Lewis acid catalyst like titanium(IV) isopropoxide to facilitate imine formation. rsc.org This method has been shown to be effective for the reductive amination of a range of aldehydes and ketones with methylamine, providing good to excellent yields of the corresponding N-methyl secondary amines. rsc.org However, a potential side reaction is the formation of the tertiary amine, N,N-bis-(4-tert-butylbenzyl)methylamine, through the reaction of the newly formed secondary amine with another molecule of the aldehyde. vaia.comvaia.comaadhiralaboratories.com Careful control of reaction conditions, such as the stoichiometry of the reactants, can help to minimize this by-product formation. organic-chemistry.org
Alternative reducing agents, such as α-picoline-borane, have also been successfully employed for reductive aminations and can be used in various solvents, including methanol (B129727) and water, or even under neat conditions. organic-chemistry.org For substrates containing sensitive functional groups, such as a nitro group, harsher reducing agents like sodium borohydride can lead to undesired side reactions. In such cases, milder reagents like borane-tert-butylamine complex activated with methanesulfonic acid have been shown to be effective and selective. researchgate.net
The mechanism of reductive amination typically proceeds through the initial formation of a hemiaminal intermediate from the reaction of the aldehyde and amine. This is followed by dehydration to form an iminium ion, which is then reduced by the hydride source to yield the final amine product. vaia.com
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Potential Disadvantages |
| Sodium Borohydride (NaBH4) | Methanol, often with Ti(Oi-Pr)4 | Readily available, cost-effective | Can lead to over-alkylation, may reduce other functional groups |
| Sodium Cyanoborohydride (NaBH3CN) | Acidic pH | More selective than NaBH4 | Toxic, requires careful pH control |
| α-Picoline-Borane | Methanol, water, or neat | Effective in various solvents | May be less common than other borohydrides |
| Borane-tert-butylamine/MSA | Dichloromethane | Selective for imine reduction | Requires an activator |
Alkylation Reactions Utilizing 4-tert-butylbenzyl Halides with Methylamine
The direct alkylation of methylamine with a 4-tert-butylbenzyl halide, such as 4-tert-butylbenzyl chloride or bromide, presents another viable route to this compound. This nucleophilic substitution reaction involves the displacement of the halide by the amine.
However, a significant challenge in this approach is controlling the degree of alkylation. Primary amines can react with the alkylating agent to form a secondary amine, which can then react further to produce a tertiary amine and even a quaternary ammonium (B1175870) salt. To achieve selective mono-alkylation, it is often necessary to use a large excess of the amine.
The choice of solvent and base is also critical. Polar aprotic solvents like DMF are often used, and a base such as potassium carbonate may be employed to neutralize the hydrohalic acid formed during the reaction. sciencemadness.org One documented approach to synthesizing the related p-tert-butylbenzylamine involves reacting p-tert-butylbenzyl chloride with urotropine to form a quaternary ammonium salt, which is then hydrolyzed to the primary amine. google.com This primary amine could then be further alkylated to the desired secondary amine.
A potential side reaction, particularly with sterically hindered halides like tert-butyl bromide, is elimination. sciencemadness.org While 4-tert-butylbenzyl halides are primary and less prone to elimination than tertiary halides, it is still a consideration, especially under strongly basic conditions.
Transition-Metal Catalyzed C-N Bond Formation in Benzyl (B1604629) Amine Synthesis
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for the synthesis of aryl and benzyl amines. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl or benzyl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orglibretexts.org
This methodology offers several advantages over traditional methods, including milder reaction conditions and a broader substrate scope with high functional group tolerance. wikipedia.org The catalytic cycle is understood to involve the oxidative addition of the halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally reductive elimination to afford the desired amine product and regenerate the Pd(0) catalyst. wikipedia.org
Several generations of catalyst systems have been developed for the Buchwald-Hartwig amination, with ligands such as BINAP and DPPF showing high efficiency for the coupling of primary amines. wikipedia.org The choice of ligand is crucial for the success of the reaction and can influence both the reaction rate and the yield of the product. libretexts.org While extensively used for aryl amines, its application to the synthesis of benzylamines like this compound is also well-established. nih.gov
Table 2: Key Components in Buchwald-Hartwig Amination
| Component | Function | Examples |
| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd(OAc)2, Pd2(dba)3 |
| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle | BINAP, DPPF, various bulky phosphines |
| Base | Deprotonates the amine and facilitates reductive elimination | NaOtBu, K3PO4, Cs2CO3 |
| Solvent | Solubilizes reactants and influences reaction rate | Toluene, Dioxane, THF |
Stereoselective Synthesis of Chiral this compound Analogues
The development of methods for the synthesis of chiral amines is of significant interest due to their prevalence in pharmaceuticals and other biologically active molecules. yale.edu For analogues of this compound that possess stereocenters, stereoselective synthetic strategies are essential.
Asymmetric Catalysis in Benzylamine Preparation
Asymmetric catalysis provides an efficient means to produce enantiomerically enriched amines. One prominent approach is the asymmetric reductive amination of prochiral ketones or aldehydes. nih.gov This can be achieved using a chiral catalyst, such as a chiral phosphoric acid, which can effectively control the stereochemical outcome of the reaction. acs.org For instance, chiral phosphoric acid catalysts have been successfully used in the atropoenantioselective asymmetric reductive amination of biaryl dialdehydes. acs.org
Another powerful tool for asymmetric amine synthesis is the use of chiral auxiliaries, such as tert-butanesulfinamide. yale.eduresearchgate.net Condensation of a prochiral aldehyde or ketone with enantiopure tert-butanesulfinamide forms a chiral N-sulfinyl imine. Subsequent diastereoselective addition of a nucleophile to this imine, followed by removal of the sulfinyl group, yields the chiral amine with high enantiomeric excess. researchgate.net This methodology has been widely applied in the synthesis of a diverse range of chiral amines. yale.edu
Diastereoselective Routes to Substituted Benzylamines
When synthesizing substituted benzylamines that contain multiple stereocenters, diastereoselective reactions are crucial for controlling the relative stereochemistry. Diastereoselective synthesis can be achieved by employing substrate-controlled or reagent-controlled methods.
For example, the addition of a nucleophile to a chiral aldehyde or ketone containing a pre-existing stereocenter can proceed with high diastereoselectivity, governed by Felkin-Anh or chelation-controlled models. Similarly, the reaction of a chiral amine with a prochiral electrophile can also lead to the formation of one diastereomer in preference to the other. Methods for the diastereoselective synthesis of highly substituted cyclic structures, such as cyclohexanones and diaziridines, have been developed and can be adapted for the synthesis of complex benzylamine derivatives. rsc.orgbeilstein-journals.org
Sustainable and Green Chemical Synthesis Protocols
The development of sustainable and green chemical processes is a paramount objective in modern synthetic chemistry, driven by the need to minimize environmental impact, reduce waste, and enhance safety. For the synthesis of this compound and its derivatives, green chemistry principles are applied to innovate beyond traditional methylation techniques, which often rely on hazardous reagents and generate significant waste.
A significant advancement in green chemistry is the development of N-methylation reactions that proceed without a metal catalyst, thereby avoiding the cost, toxicity, and potential for product contamination associated with heavy metals. One promising approach involves using carbon dioxide (CO₂), an abundant, non-toxic, and renewable C1 source, as the methylating agent. In these protocols, an amine can be methylated in a catalyst-free manner by reacting it with CO₂ and a suitable reducing agent, such as phenylsilane (B129415) (PhSiH₃), in a solvent like dimethylformamide (DMF). mdma.chrsc.org This method is compatible with a wide range of aliphatic and aromatic amines, offering a direct pathway to N-methylated products with yields of up to 95%. mdma.chrsc.org
The use of aqueous media is another cornerstone of green synthesis. Water is an ideal solvent due to its non-toxicity, non-flammability, and low cost. While many organic reactions are challenging to perform in water, specialized catalysts and techniques have been developed to facilitate N-methylation in aqueous solutions. ijprajournal.comgoogle.com For instance, water-soluble iridium or ruthenium catalysts can enable the methylation of amines using methanol or paraformaldehyde in water, often under mild conditions. google.com Conducting these reactions "on water," where immiscible reactants are vigorously stirred with water, can also lead to enhanced reaction rates and simplified product isolation. wikipedia.org
The table below summarizes key features of these green N-methylation approaches.
| Method | Methylating Source | Key Features | Advantages |
| Catalyst-Free | Carbon Dioxide (CO₂) | Requires a reductant (e.g., PhSiH₃); Typically performed in a polar aprotic solvent (e.g., DMF). mdma.chrsc.org | Avoids metal catalysts; Utilizes a renewable C1 source; High functional group tolerance. mdma.ch |
| Aqueous Medium | Methanol, Formaldehyde (B43269) | Employs water-soluble catalysts (e.g., Ru-based, Ir-based); Can be performed in or "on" water. ijprajournal.comgoogle.comwikipedia.org | Environmentally benign solvent; Enhanced safety; Potentially simplified workup. |
Process intensification (PI) refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient chemical processes. acs.orgwikipedia.org For the synthesis of amines, PI can be achieved through methods like continuous flow chemistry using microreactors. These systems offer superior heat and mass transfer, allowing for precise control over reaction parameters, which can increase yield, improve selectivity, and minimize the formation of by-products. lgcstandards.com The reduced reactor volume enhances safety, particularly when handling exothermic reactions or hazardous materials.
Atom economy is a fundamental metric of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. nih.gov The formula is:
% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 nih.gov
A high atom economy signifies that less waste is generated in the form of by-products. The choice of methylating agent has a profound impact on the atom economy of the synthesis of this compound. Traditional reagents like methyl iodide have very poor atom economy, whereas greener alternatives like methanol and dimethyl carbonate (DMC) are significantly more efficient. grace.com
The following interactive table compares the theoretical atom economy for the N-methylation of a primary amine using different agents.
| Methylating Agent | Formula | Leaving Group(s) | Atom Economy (%) | Green Credentials |
| Methanol | CH₃OH | H₂O | ~83% | High; by-product is water. grace.com |
| Dimethyl Carbonate (DMC) | (CH₃O)₂CO | CH₃OH, CO₂ | ~48% | Good; considered a green reagent. grace.com |
| Methyl Iodide | CH₃I | HI | ~10% | Poor; generates toxic and corrosive waste. grace.com |
Optimization of Synthetic Routes for Pharmaceutical Intermediates
This compound and its analogues are valuable intermediates in the synthesis of pharmaceutically active compounds, such as TRPV1 receptor antagonists. zamann-pharma.com Therefore, optimizing their synthetic routes to maximize yield and purity, while controlling impurities, is of critical importance for the pharmaceutical industry.
Enhancing the yield of the desired N-methylated product is a primary goal in process optimization. This is often achieved by carefully tuning reaction conditions such as temperature, pressure, and catalyst loading. wikipedia.org For catalytic systems, the choice of catalyst is crucial. For example, ruthenium NNN pincer complexes and various heterogeneous nickel catalysts have been shown to produce N-methylated amines in yields of up to 98%. rsc.orgmasterorganicchemistry.com Reductive amination, which involves reacting an amine with an aldehyde or ketone to form an imine that is subsequently reduced, is a highly effective method that avoids the over-alkylation common with direct alkylation using alkyl halides. pharmatutor.org Using selective reducing agents like sodium cyanoborohydride (NaBH₃CN) can further enhance the purity of the final product by selectively reducing the imine in the presence of the starting carbonyl compound. pharmatutor.org
Purity profiling is the systematic process of identifying and quantifying all impurities in a drug substance. ijprajournal.com High purity is essential for safety and efficacy. In the synthesis of N-methylamines, common impurities include the unreacted primary amine, the over-methylated tertiary amine, and by-products from side reactions. pharmatutor.orgregistech.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard techniques used to quantify the purity of the final product and establish a comprehensive impurity profile. lgcstandards.comresearchgate.net
The control of impurities is a critical regulatory requirement in pharmaceutical manufacturing. registech.com Impurities can originate from various sources, including starting materials, intermediates, by-products of side reactions, reagents, catalysts, and degradation of the final product. ijprajournal.comregistech.com
A robust impurity control strategy involves several key steps:
Identification: The chemical structure of any impurity present above the identification threshold (typically 0.1% as per ICH guidelines) must be determined. researchgate.net This is accomplished using a combination of analytical techniques. HPLC-MS and GC-MS provide molecular weight and fragmentation data, while NMR spectroscopy is used for definitive structure elucidation. lgcstandards.comgrace.comresearchgate.net
Origin and Fate Analysis: Understanding where an impurity comes from (e.g., a side reaction, a contaminated starting material) and how it behaves in downstream steps (its "fate") is crucial for controlling it. usp.org
Control Implementation: Control can be achieved by modifying the synthetic process to prevent the impurity's formation, such as by adjusting temperature, pH, or reagent stoichiometry. grace.commasterorganicchemistry.com Alternatively, purification steps like crystallization or chromatography can be implemented to remove the impurity. Ensuring the high purity of starting materials is a proactive measure to prevent the introduction of impurities into the process. masterorganicchemistry.comresearchgate.net A particularly critical class of impurities in amine-containing drugs is nitrosamines, which are potential carcinogens. acs.orgmasterorganicchemistry.com Their formation can be mitigated by avoiding nitrosating agents, controlling pH, and using antioxidants. masterorganicchemistry.com
The table below outlines potential impurities in the synthesis of this compound and corresponding control strategies.
| Impurity Type | Potential Source | Analytical Detection Methods | Control Strategy |
| Unreacted Starting Material | Incomplete reaction | HPLC, GC | Optimize reaction time, temperature, and stoichiometry. grace.com |
| Over-methylation Product (Tertiary Amine) | Non-selective methylation | HPLC, GC-MS, NMR | Use selective methods like reductive amination; control stoichiometry of methylating agent. pharmatutor.org |
| By-products from Side Reactions | Dehydration, dimerization, etc. | LC-MS, GC-MS, NMR | Optimize reaction conditions (catalyst, solvent, temp); purify via crystallization or chromatography. registech.com |
| Residual Catalysts/Reagents | Carryover from synthesis | ICP-MS (for metals), HPLC | Use catalyst-free methods where possible; implement effective purification steps. ijprajournal.com |
| Nitrosamine Impurities | Reaction of the amine with residual nitrosating agents (e.g., nitrites). acs.org | High-sensitivity LC-MS/MS, GC-MS | Source high-purity raw materials; control pH; use inhibitors like ascorbic acid. masterorganicchemistry.com |
Chemical Reactivity and Derivatization Strategies of N 4 Tert Butylbenzyl N Methylamine
Nitrogen Functionalization Reactions
The lone pair of electrons on the nitrogen atom of the N-methylamine group makes it a prime site for nucleophilic reactions, including alkylation, acylation, and condensation, leading to the formation of more complex molecular architectures.
N-Alkylation
The secondary amine of N-(4-tert-butylbenzyl)-N-methylamine can be readily converted into a tertiary amine through N-alkylation. Modern synthetic methods often employ a "borrowing hydrogen" or "hydrogen autotransfer" strategy, which utilizes alcohols as alkylating agents in the presence of a transition metal catalyst. This approach is environmentally friendly as the only byproduct is water. Various catalytic systems have been developed for the N-alkylation of amines with alcohols. nih.govresearchgate.net For instance, ruthenium and iridium complexes are effective for the N-alkylation of anilines and other amines with a range of primary alcohols. nih.govnih.gov Cobalt-based catalysts have also been shown to be effective in these transformations. rsc.org The general mechanism involves the catalyst temporarily oxidizing the alcohol to an aldehyde, which then undergoes a condensation reaction with the amine to form an iminium ion. This intermediate is subsequently reduced by the catalyst, which transfers the hydrogen atoms borrowed from the alcohol, thus regenerating the catalyst and yielding the N-alkylated amine. The process of removing an N-alkyl group, known as N-dealkylation, is also a significant chemical transformation for modifying amine structures. nih.gov
Table 1: Catalytic Systems for N-Alkylation of Amines with Alcohols
| Catalyst System | Alcohol Substrate | Reaction Conditions | Reference |
|---|---|---|---|
| Nitrile-Substituted NHC-Ir(III) Complex | Primary Alcohols (e.g., Benzyl (B1604629) Alcohol) | KOtBu, 120 °C | nih.gov |
| Commercially Available Ru Complex | Primary Alcohols, Methanol (B129727) | KOtBu, Toluene, Room Temp to Reflux | nih.gov |
| Cobalt(II) Inverse Triazolyl-Pyridine Complex | Primary/Secondary Alcohols | KOtBu, Toluene, 140 °C | rsc.org |
| Copper and Magnesium Silicate Catalyst | α,ω-Diols | Hydrogen Atmosphere | google.com |
N-Acylation
N-acylation is a fundamental reaction for converting amines into amides, which are generally more stable and serve as important intermediates in organic synthesis. The reaction involves treating this compound with an acylating agent. Common acylating agents include acid chlorides, acid anhydrides, and activated esters. researchgate.netlibretexts.orgresearchgate.net The high reactivity of acid halides and anhydrides allows the reaction to proceed readily, often just by mixing the reagents, sometimes in the presence of a non-nucleophilic base to scavenge the acid byproduct. youtube.com Alternative methods have been developed to avoid the use of highly reactive acylating agents. For example, amides can be synthesized from tert-butyl peroxybenzoate and amines under catalyst- and solvent-free conditions. researchgate.net Flow processes for the oxidative amidation of aldehydes mediated by N-Heterocyclic Carbenes (NHCs) also provide a modern route to amide synthesis. researchgate.net
Table 2: Common Reagents for N-Acylation of Amines
| Acylating Agent Class | Example Reagent | Typical Conditions | Reference |
|---|---|---|---|
| Acid Halides | Acetyl Chloride, Benzoyl Chloride | Inert solvent, often with a base (e.g., pyridine, triethylamine) | youtube.com |
| Acid Anhydrides | Acetic Anhydride | Neat or in a solvent | researchgate.net |
| Activated Esters | N-Hydroxysuccinimide (HOSu) esters | Mild conditions, used in peptide synthesis | researchgate.net |
| Peroxy Esters | tert-Butyl Peroxybenzoate (TBPB) | Catalyst- and solvent-free | researchgate.net |
Amides
As products of N-acylation, amides are readily synthesized from this compound. The synthesis generally proceeds by reacting the amine with a carboxylic acid derivative. libretexts.org While direct reaction with a carboxylic acid requires high temperatures, the use of acid chlorides or anhydrides is highly efficient. libretexts.orgyoutube.com Transamidation, the reaction of an existing amide with an amine, offers another synthetic route, which can be mediated by reagents like sodium tert-butoxide or catalyzed by L-proline under solvent-free conditions. organic-chemistry.org
Thioureas
Thioureas are analogues of ureas where the carbonyl oxygen is replaced by a sulfur atom. They can be synthesized from this compound through several methods. A common approach is the reaction with an isothiocyanate. For example, reacting the amine with phenyl isothiocyanate would yield a trisubstituted thiourea (B124793). Another versatile method involves the condensation of the amine with carbon disulfide, which can proceed through a dithiocarbamate (B8719985) salt intermediate. beilstein-journals.org This method allows for the synthesis of both symmetrical and unsymmetrical thioureas. organic-chemistry.org Additionally, stable thioacylating agents, such as N,N'-di-Boc-substituted thiourea activated with trifluoroacetic acid anhydride, can be used to prepare thiocarbonyl compounds from amines with good functional group tolerance. organic-chemistry.org
Heterocyclic Conjugates
The nitrogen atom of this compound can be incorporated into various heterocyclic ring systems. This is often achieved through multi-step synthetic sequences. A powerful strategy involves the conversion of an amine into a chiral sulfinyl imine, which then acts as a versatile intermediate for the asymmetric synthesis of nitrogen-containing heterocycles like aziridines, pyrrolidines, and piperidines. nih.govnih.govresearchgate.netrsc.org For example, an amine can be condensed with enantiopure tert-butanesulfinamide to form an N-tert-butanesulfinyl imine. nih.gov This chiral imine can then undergo nucleophilic additions or cycloaddition reactions, with the sulfinyl group directing the stereochemistry, before being easily cleaved to reveal the final heterocyclic product. nih.govnih.gov
Electrophilic Aromatic Substitution Reactions on the tert-Butylbenzyl System
The benzene (B151609) ring of this compound is rendered electron-rich by two activating substituents: the para-tert-butyl group and the meta-N-methylaminomethyl group (-CH₂NHCH₃). Both are classified as activating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.orglibretexts.org
tert-Butyl group : This is a weakly activating, ortho-, para-director due to positive induction (+I effect).
-CH₂NHCH₃ group : This group is also activating and ortho-, para-directing.
Given that the tert-butyl group occupies the C4 position, its directing influence is on C3/C5 (ortho) and C1 (ipso, not typically substituted). The -CH₂NHCH₃ group at C1 directs to C2/C6 (ortho) and C4 (para, already occupied). The positions ortho to the benzyl group (C2 and C6) are sterically unhindered. The positions ortho to the tert-butyl group (C3 and C5) are also ortho to the benzyl group's methylene, making them the most electronically activated and accessible sites for substitution. Therefore, electrophilic aromatic substitution (EAS) is expected to occur predominantly at the positions ortho to the -CH₂NHCH₃ group. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com
Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Expected Major Product(s) | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | N-(2-nitro-4-tert-butylbenzyl)-N-methylamine | libretexts.orgmasterorganicchemistry.com |
| Bromination | Br₂, FeBr₃ | N-(2-bromo-4-tert-butylbenzyl)-N-methylamine | libretexts.orgyoutube.com |
| Chlorination | Cl₂, AlCl₃ | N-(2-chloro-4-tert-butylbenzyl)-N-methylamine | masterorganicchemistry.com |
| Sulfonation | SO₃, H₂SO₄ | 2-((methylamino)methyl)-5-tert-butylbenzenesulfonic acid | libretexts.org |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-(2-acyl-4-tert-butylbenzyl)-N-methylamine | masterorganicchemistry.com |
Cross-Coupling Chemistry for Diversification of the Molecular Scaffold
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, but they typically require a leaving group, such as a halide, on the aromatic ring. Therefore, to utilize cross-coupling chemistry, this compound must first be functionalized, for example, through electrophilic halogenation as described in section 3.2. The resulting aryl halide, such as N-(2-bromo-4-tert-butylbenzyl)-N-methylamine, can then serve as a substrate for a variety of transition metal-catalyzed cross-coupling reactions.
A notable advancement in this area is the use of nickel-catalyzed photoredox reactions, which can form C–O and C–N bonds under mild conditions. chemrxiv.orgchemrxiv.org These systems can employ tert-butylamine (B42293) as a cost-effective, bifunctional additive that acts as both a base and a ligand. chemrxiv.orgnih.gov This methodology has been successfully applied to a wide range of nucleophiles, including phenols, alcohols, and anilines, and is compatible with nitrogen-containing heterocycles that often pose challenges in transition metal catalysis. chemrxiv.orgnih.gov This approach could be used to couple the halogenated derivative of this compound with various partners to significantly diversify the molecular scaffold.
Cycloaddition and Condensation Reactions in Complex Architecture Assembly
Cycloaddition Reactions
While this compound itself is not primed for direct participation in cycloaddition reactions, it can be converted into reactive intermediates that are. The secondary amine can be oxidized to a nitrone or condensed with an aldehyde to form an imine. These imine or nitrone derivatives can then act as 1,3-dipoles in [3+2] cycloaddition reactions with alkenes or alkynes to construct five-membered heterocyclic rings. researchgate.net A notable example of this strategy is the cycloaddition of chiral tert-butanesulfinimines with trimethylenemethane, which provides access to functionalized chiral pyrrolidines with good yields and diastereoselectivity. nih.gov Similarly, transition metal-catalyzed intramolecular [4+2] cycloadditions can be employed on substrates containing both a diene and an alkyne, a structure that could be synthetically derived from this compound. researchgate.netwilliams.edu
Condensation Reactions
Condensation reactions involving the amine functionality provide a direct route to building more complex molecular architectures, often leading to the formation of new rings. The N-methylamine group can react with bifunctional reagents like dicarbonyl compounds. For example, condensation with glyoxal (B1671930) under acidic conditions can lead to complex products, demonstrating the reactivity of amine functionalities toward dicarbonyls. nih.gov Highly diastereoselective self-condensation reactions of N-tert-butanesulfinyl aldimines, which are derived from aldehydes and amines, have been developed to rapidly synthesize biologically important compounds. nih.gov Furthermore, the amine can participate as a nucleophile in Mannich-type reactions or, if incorporated into a suitable precursor, in intramolecular cyclizations like the Pictet-Spengler reaction to form isoquinoline-type structures. The condensation of tert-butanesulfinamide with aldehydes is a key step in preparing sulfinyl aldimines, highlighting the utility of condensation reactions in activating amines for further transformations. researchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Elucidation of the Role of the 4-tert-Butyl Group in Molecular Function
The 4-tert-butyl group is a prominent feature of N-(4-tert-butylbenzyl)-N-methylamine, significantly influencing its interaction with biological targets and its physicochemical properties.
The tert-butyl group, known for its bulkiness, plays a crucial role in the steric and electronic landscape of the molecule, which in turn governs its receptor interactions. chemrxiv.org This substituent is often used to create steric congestion and enforce conformational rigidity within molecules. chemrxiv.org
Steric Influence: The substantial size of the tert-butyl group can create steric hindrance, a phenomenon that can either enhance or diminish binding affinity depending on the topology of the receptor's binding pocket. nih.gov In studies of related compounds, such as N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues acting as TRPV1 antagonists, the tert-butylbenzyl moiety occupies a specific region of the receptor. nih.govnih.gov The bulk of the tert-butyl group can help to properly orient the molecule within the binding site, maximizing favorable interactions and preventing non-productive binding modes. However, if the binding pocket is too constrained, the steric bulk can lead to a loss of activity. nih.gov The strategic placement of bulky groups like tert-butyl is a key consideration in designing ligands with high affinity and specificity. ed.ac.uk
Electronic Influence: Electronically, the tert-butyl group is considered an electron-donating group through hyperconjugation. nih.gov This electronic effect can influence the electron density of the aromatic ring and, consequently, its interactions with the receptor. For instance, in tetrathiafulvalene-tetraazapyrene (TAP) triads, the introduction of tert-butyl groups was found to raise the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), indicating a significant electronic impact. nih.govrsc.org This modulation of the molecule's electronic properties can affect key interactions such as π-π stacking or cation-π interactions with amino acid residues in the receptor binding site.
Table 1: Influence of the 4-tert-Butyl Group on Receptor Binding
| Aspect | Influence | Mechanism | Reference |
|---|---|---|---|
| Steric | Dictates molecular orientation and fit within the binding pocket. | The group's large size can either promote optimal binding by filling a hydrophobic pocket or cause steric clashes if the pocket is too small. | nih.govnih.govnih.gov |
| Electronic | Modulates electron density of the benzyl (B1604629) ring. | Acts as an electron-donating group via hyperconjugation, potentially enhancing cation-π or other electronic interactions with receptor residues. | nih.govrsc.org |
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical determinant of a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). researchgate.net The 4-tert-butyl group significantly increases the lipophilicity of the this compound molecule.
An increase in lipophilicity generally enhances a molecule's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier. pg.edu.plresearchgate.net However, this relationship is not linear; excessively high lipophilicity (logP > 5) can lead to poor aqueous solubility, increased binding to plasma proteins, and rapid metabolism, which can ultimately reduce bioavailability. researchgate.netpg.edu.pl The tert-butyl group provides a substantial boost in lipophilicity, which can be advantageous for membrane permeation. Studies on various compounds show that lipophilicity is a key factor in rational drug design. pg.edu.pl For instance, the lipophilic character of a compound influences how it is processed in the body, with more lipophilic compounds often showing different absorption and distribution patterns. mdpi.comnih.gov Therefore, the presence of the tert-butyl group is expected to enhance the membrane permeability of this compound, a factor that is crucial for its potential biological activity.
Table 2: Predicted Impact of the 4-tert-Butyl Group on Physicochemical Properties
| Parameter | Effect of 4-tert-Butyl Group | Consequence for Bioavailability | Reference |
|---|---|---|---|
| Lipophilicity (logP) | Significant Increase | Potentially enhanced membrane permeability and absorption. | researchgate.netresearchgate.net |
| Aqueous Solubility | Decrease | May limit formulation options and dissolution rate if excessively high. | pg.edu.pl |
| Plasma Protein Binding | Potential Increase | Could decrease the free fraction of the compound available to exert its effect. | pg.edu.pl |
Conformational Analysis and Ligand-Target Binding Dynamics
The three-dimensional shape of a molecule and its ability to adopt specific conformations are fundamental to its interaction with a biological target.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. nih.gov For analogues containing the N-(4-tert-butylbenzyl) moiety, docking studies have been instrumental in understanding their binding modes. nih.gov For example, a docking model of a potent TRPV1 antagonist featuring this group proposed its specific orientation within the sensor region of the receptor. nih.gov Such studies reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govmdpi.com In silico molecular docking studies of similar structures have shown that the tert-butyl group often fits into a hydrophobic pocket of the target protein, contributing significantly to the binding affinity. growingscience.comresearchgate.net
Pharmacophore mapping is a process that identifies the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov A pharmacophore model for a series of active compounds typically includes features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. For molecules containing the N-(4-tert-butylbenzyl) group, the key pharmacophoric features would likely include:
A hydrophobic/aromatic feature representing the tert-butylphenyl ring.
A hydrogen bond acceptor/donor corresponding to the N-methylamine group.
The relative spatial arrangement of these features in the active conformation is crucial for potent receptor interaction. mdpi.com The tert-butyl group itself serves as a significant hydrophobic anchor in many pharmacophore models, defining a critical interaction point with the target.
Stereochemical Determinants of Biological Efficacy
Stereochemistry can have a profound impact on the biological activity of a compound. While this compound itself is achiral, the introduction of a chiral center, for instance at the benzylic carbon or on the N-methyl group, would result in enantiomers that could exhibit different biological activities.
Studies on alpha-substituted analogues of N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea have demonstrated potent and stereospecific antagonism at the TRPV1 receptor. nih.gov Specifically, analogues with an (R)-configuration at the alpha-methyl substituted position showed significantly higher potency compared to their (S)-enantiomers. nih.gov This highlights that the precise three-dimensional arrangement of the substituents around the chiral center is critical for optimal interaction with the receptor. The different spatial positioning of the groups in each enantiomer can lead to one binding more favorably than the other, resulting in differences in efficacy. nih.gov This underscores the importance of stereochemistry in the design of potent and selective ligands.
Enantiomeric Selectivity in Pharmacological Responses
The introduction of a chiral center into a molecule can lead to stereoisomers (enantiomers) that exhibit markedly different pharmacological activities. This phenomenon, known as enantiomeric selectivity, is a critical consideration in drug design and development. Research into analogs of this compound has demonstrated significant stereospecificity in their biological actions, particularly in the context of Transient Receptor Potential Vanilloid 1 (TRPV1) receptor antagonism.
In a study investigating a series of N-(4-t-butylbenzyl) 2-(4-methylsulfonylaminophenyl) propanamides as TRPV1 antagonists, a clear preference for one enantiomer was observed. nih.govnih.gov Specifically, the (S)-enantiomer of the 3-fluoro analog exhibited potent antagonism for both rat and human TRPV1, while the (R)-enantiomer showed a marked loss of activity. nih.govnih.gov This highlights the critical role of the stereochemistry at the α-carbon of the propanamide moiety in the interaction with the receptor. A docking study with a human TRPV1 homology model suggested that the potent (S)-enantiomer forms crucial hydrogen bonds with the receptor, contributing to its high affinity and antagonist activity. nih.govnih.gov
These findings collectively illustrate that the pharmacological response of compounds containing the N-(4-tert-butylbenzyl) moiety can be highly dependent on the three-dimensional arrangement of substituents. The data from these analog studies strongly suggest that if a chiral center were present in this compound itself, its enantiomers would likely exhibit differential pharmacological profiles.
Table 1: Enantiomeric Selectivity in N-(4-tert-butylbenzyl) Analogs This table is interactive. You can sort and filter the data.
| Compound Series | Active Enantiomer Configuration | Target | Key Finding | Reference |
|---|---|---|---|---|
| N-(4-t-butylbenzyl) 2-(4-methylsulfonylaminophenyl) propanamides | (S) | TRPV1 | The (S)-enantiomer showed significantly higher antagonist potency compared to the (R)-enantiomer. | nih.govnih.gov |
Chiral Switching Approaches for Enhanced Potency
The principle of a "chiral switch" traditionally refers to the development of a single enantiomer version of a previously marketed racemic drug, often to improve the therapeutic index by enhancing potency, reducing side effects, or simplifying pharmacokinetics. While this compound itself is not a marketed drug, the underlying principle of isolating a single, more active enantiomer to enhance potency is a well-established strategy in drug discovery. The research into its analogs provides a clear rationale for such an approach.
The investigation into N-(4-t-butylbenzyl) 2-(4-methylsulfonylaminophenyl) propanamide antagonists serves as a prime example of how chiral resolution can lead to enhanced potency. nih.gov The racemic 3-fluoro analog was a potent antagonist, but upon separation of the enantiomers, the (S)-isomer was found to be approximately twice as potent as the racemate, while the (R)-isomer was largely inactive. nih.govnih.gov This demonstrates that the therapeutic effect of the racemic mixture is primarily due to the (S)-enantiomer, and that the (R)-enantiomer could be considered an "isomeric ballast." By focusing on the synthesis and development of the pure (S)-enantiomer, a more potent and specific therapeutic agent can be obtained.
Similarly, the study on α-substituted N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues reinforces this concept. The identification of the (R)-configuration as the more active form allows for the focused design of more potent antagonists. nih.gov The development of stereoselective syntheses for these chiral molecules is a key step in harnessing the benefits of enhanced potency derived from a single enantiomer.
The potential advantages of pursuing a single enantiomer are not limited to increased potency. It can also lead to a more predictable dose-response relationship and a reduction in the potential for complex drug-drug interactions or off-target effects that might be associated with the less active enantiomer. The successful application of chiral separation and stereoselective synthesis in these related series provides a strong impetus for applying similar strategies to other chiral derivatives of this compound to optimize their pharmacological properties.
Table 2: Potency Enhancement through Chiral Resolution This table is interactive. You can sort and filter the data.
| Compound Analog | Racemate Activity | Pure Enantiomer Activity | Implication for Potency | Reference |
|---|---|---|---|---|
| 3-Fluoro-N-(4-t-butylbenzyl) 2-(4-methylsulfonylaminophenyl) propanamide | Potent TRPV1 antagonist | (S)-enantiomer is ~2-fold more potent than the racemate. (R)-enantiomer is inactive. | Development of the pure (S)-enantiomer leads to a more potent and specific drug candidate. | nih.govnih.gov |
Biological Activity and Pharmacological Potential of N 4 Tert Butylbenzyl N Methylamine Derivatives
Antifungal Actions and Biochemical Mechanisms
Derivatives of N-(4-tert-butylbenzyl)-N-methylamine have emerged as potent antifungal agents, primarily by disrupting the fungal cell membrane's integrity through the inhibition of a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.
The primary antifungal mechanism of this compound derivatives, such as Butenafine (B35027), is the inhibition of the enzyme squalene (B77637) epoxidase. nih.govnih.govpsu.edu This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the biosynthesis of ergosterol, which is an essential component of the fungal cell membrane. drugbank.com Inhibition of squalene epoxidase leads to two critical downstream effects: a deficiency in ergosterol, which compromises the cell membrane's structural integrity and function, and a toxic accumulation of intracellular squalene. drugbank.com This accumulation is believed to interfere with membrane function and cell wall synthesis, leading to a fungicidal effect against many pathogenic fungi. drugbank.com
Structure-activity relationship studies have highlighted the importance of specific structural features for potent squalene epoxidase inhibition. The tertiary amino structure and the presence of a bulky tert-alkyl or tert-butyl group on the benzyl (B1604629) fragment are crucial for high potency. nih.govnih.govpsu.edu For instance, Terbinafine (B446), a related allylamine, is a potent non-competitive inhibitor of squalene epoxidase from Candida species. drugbank.com The high selectivity of these compounds for the fungal enzyme over its mammalian counterpart (which is involved in cholesterol biosynthesis) contributes to their therapeutic potential. drugbank.com
Cryptococcus neoformans, an opportunistic yeast-like fungus, is a significant cause of life-threatening meningoencephalitis, particularly in immunocompromised individuals. nih.gov Several derivatives of this compound have demonstrated significant in vitro activity against this pathogen. nih.gov
In one study, a series of chiral benzylamine (B48309) derivatives were synthesized and tested against C. neoformans. Derivatives containing a bulky group, such as the tert-butyl group, in the para position of the benzyl fragment showed MIC50 values comparable to the commercial drug Butenafine. nih.gov Specifically, the (R)-enantiomer of N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine was found to be particularly active, performing as well as or better than Butenafine against C. neoformans. researchgate.net This highlights the importance of stereochemistry for antifungal potency, with the (R)-enantiomer showing superior activity. researchgate.net
| Compound Derivative | Fungal Species | MIC Value (μg/mL) | Reference |
|---|---|---|---|
| (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine | Cryptococcus neoformans | 0.06 | nih.gov |
| (S)-1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)ethanamine | Cryptococcus neoformans | 1.0 | nih.gov |
| Butenafine (Reference) | Cryptococcus neoformans | 0.125 - 0.25 | researchgate.net |
Expanding Antimicrobial Spectrum: Antibacterial and Antimalarial Studies
Beyond their established antifungal properties, analogues of this compound have been explored for a wider range of antimicrobial activities.
The distinct cell wall structures of Gram-positive and Gram-negative bacteria present a significant challenge in developing broad-spectrum antibiotics. Gram-negative bacteria possess a rugged outer membrane that acts as a formidable barrier to many drugs. illinois.edu However, research into robenidine (B1679493) analogues has shown that strategic molecular modifications can yield compounds with activity against both bacterial types. nih.gov
A study on asymmetric and monomeric robenidine analogues revealed that a 4-tert-butyl analogue was active against both Gram-positive (methicillin-resistant S. aureus - MRSA, and vancomycin-resistant Enterococci - VRE) and Gram-negative (E. coli) strains, with MIC values ranging from 16-64 μg/mL. nih.gov This finding suggests that the inclusion of a tert-butylphenyl moiety, a key feature of the N-(4-tert-butylbenzyl) structure, can contribute to overcoming the defenses of both bacterial classes. nih.gov The development of such scaffolds is a promising avenue for creating new antibiotics to combat drug-resistant infections. nih.gov
The search for new and effective treatments against drug-resistant strains of malaria has led to the investigation of various chemical scaffolds, including 4-aminoquinolines. nih.gov Modifications to the side chain of these compounds have been shown to substantially increase their antimalarial activity against chloroquine-resistant strains. nih.gov
Specifically, replacing the terminal diethylamino group with metabolically more stable and bulky groups, such as a tert-butyl group, has proven to be a successful strategy. nih.gov Although direct studies on this compound for antimalarial activity are not prominent, the principle of incorporating a bulky tert-butylbenzyl-like structure is supported by this research. These modifications are thought to influence the molecule's interaction with its target, potentially heme, and enhance its efficacy against multidrug-resistant malaria parasites. nih.gov
Modulation of Transient Receptor Potential Vanilloid 1 (TRPV1) Channel
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel that functions as a molecular integrator of noxious stimuli, including heat and pain. nih.govmdpi.com As such, TRPV1 antagonists are considered promising candidates for the development of novel analgesic and anti-inflammatory agents. nih.gov
A series of N-(4-tert-butylbenzyl) 2-(4-methylsulfonylaminophenyl) propanamides have been investigated as potent TRPV1 antagonists. nih.govnih.gov The N-(4-tert-butylbenzyl) group serves as a crucial part of the molecule's "A-region" in these antagonists. nih.govnih.gov Structure-activity relationship studies revealed that modifications to this region significantly impact the compound's binding affinity and antagonist potency for both rat and human TRPV1 channels. nih.gov
Further investigation into the stereochemistry of these compounds demonstrated marked selectivity for the (S)-configuration. nih.govnih.gov The (S)-enantiomer of a 3-fluoro analogue, (S)-N-(4-tert-butylbenzyl)-3-fluoro-2-(4-methylsulfonylaminophenyl) propanamide, was found to be the most active, showing a significant enhancement in receptor activity compared to both the racemic mixture and the (R)-enantiomer, which showed a marked loss of activity. nih.govnih.gov Molecular docking studies suggest that this high potency is due to crucial hydrogen bonds formed between the ligand and the receptor. nih.govnih.gov
| Compound | Target | Activity | Key Finding | Reference |
|---|---|---|---|---|
| N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides | TRPV1 Channel | Antagonist | The 3-fluoro analogue showed high binding affinity and potent antagonism. | nih.govnih.gov |
| (S)-configuration of 3-fluoro analogue (54S) | TRPV1 Channel | Antagonist | Showed approximately a 2-fold enhancement in receptor activity compared to the racemic mixture. | nih.gov |
| (R)-configuration of 3-fluoro analogue (54R) | TRPV1 Channel | Antagonist | Demonstrated a marked loss of activity. | nih.gov |
Characterization of Antagonist Profiles and Potency
Research into the derivatives of this compound has revealed potent antagonist activity at the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain signaling.
A series of α-substituted N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues have been synthesized and evaluated as TRPV1 receptor antagonists. The introduction of an α-methyl group resulted in compounds with potent and stereospecific antagonism. Notably, the (R)-enantiomers demonstrated significantly higher potency. For example, specific compounds within this series exhibited excellent potencies with Ki values in the nanomolar range. nih.gov
Similarly, structure-activity relationship studies on a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides identified them as potent TRPV1 antagonists. The investigation highlighted that specific substitutions, such as a 3-fluoro group, led to high binding affinity and potent antagonism for both rat and human TRPV1 receptors. The activity was also found to be stereospecific, with a marked selectivity for the (S)-configuration. ijper.org
Table 1: Antagonist Potency of this compound Derivatives at the TRPV1 Receptor
| Compound Class | Specific Derivative Example | Configuration | Potency (Ki) | Reference |
|---|---|---|---|---|
| α-substituted thiourea (B124793) analogues | Compound 14 | R | 41 nM | nih.gov |
| α-substituted thiourea analogues | Compound 18 | R | 39.2 nM | nih.gov |
| Propanamide derivatives | 3-fluoro analogue (54S) | S | High Affinity | ijper.org |
In Vitro and In Vivo Pharmacological Evaluation
The pharmacological evaluation of these derivatives has been conducted using both in vitro and in vivo models to characterize their antagonist effects.
In Vitro Evaluation: The antagonist activity of the thiourea derivatives was assessed on rat TRPV1 heterologously expressed in Chinese hamster ovary (CHO) cells. These studies confirmed their ability to antagonize the action of capsaicin, a known TRPV1 agonist. nih.gov For the propanamide derivatives, high binding affinity and potent antagonism were demonstrated in CHO cells expressing both rat (rTRPV1) and human (hTRPV1) receptors. ijper.org Docking studies with a hTRPV1 homology model suggested that the potency of these compounds arises from crucial hydrogen bonds between the ligand and the receptor. ijper.org
In Vivo Evaluation: While the provided abstracts focus heavily on in vitro characterization, the potent in vitro activity of these TRPV1 antagonists suggests their potential for in vivo efficacy in models of neuropathic and inflammatory pain. Ranatensin, a peptide that has been studied in vivo, has shown to attenuate pain behavior in mice through its activity at the dopamine (B1211576) D2 receptor. nih.gov Although structurally different, this highlights the translation of receptor-targeted activity to in vivo analgesic effects. Further in vivo studies would be necessary to fully elucidate the pharmacological profile of the this compound derivatives.
Anticancer and Cytotoxic Activity of Heterocyclic Derivatives
The core structure of N-substituted benzylamines serves as a scaffold in the design of various heterocyclic compounds with potential anticancer properties. While not always directly synthesized from this compound, these derivatives share structural motifs and demonstrate the therapeutic potential of this chemical space.
Assessment of Cytotoxicity against Human Cancer Cell Lines
A significant body of research has focused on the synthesis and cytotoxic evaluation of heterocyclic derivatives against a panel of human cancer cell lines. These studies have identified compounds with potent, and in some cases selective, anticancer activity.
For instance, a series of N,N-bis-heterocyclic-methylamines were synthesized and evaluated as isoazaerianin analogues. It was found that replacing the trimethoxyphenyl ring of known anticancer agents with a quinoline (B57606) or quinazoline (B50416) ring, and using a carbazole (B46965) or indole (B1671886) nucleus as the second heterocyclic system, led to compounds with exceptionally high cytotoxicity. researchgate.net One such compound, 1a , exhibited a sub-nanomolar level of cytotoxicity against the HCT116 human colon cancer cell line, with an IC50 value of just 70 pM. researchgate.netnih.gov This compound also showed high cytotoxicity against four other human cancer cell lines. researchgate.net
Podophyllotoxin derivatives incorporating nitrogen-containing heterocycles have also been extensively studied. Podophyllotoxin-imidazolium and -1,2,4-triazolium salts demonstrated excellent cytotoxic activity against a panel of human tumor cell lines, with one of the most potent compounds, a6 , displaying IC50 values ranging from 0.04 to 0.29 μM. nih.govnih.gov
Other heterocyclic systems, such as those based on thiazole, have also yielded potent anticancer agents. Thiazole-based nitrogen mustard heterocycles have shown strong inhibitory effects against human cancer cell lines including MV4-11 (leukemia), A549 (lung), HCT116 (colon), and MCF-7 (breast).
Table 2: Cytotoxicity of Heterocyclic Derivatives Against Human Cancer Cell Lines
| Compound Class | Specific Compound | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|---|
| N,N-bis-heteroaryl methylamine (B109427) | 1a | HCT116 (Colon) | 70 pM | researchgate.netnih.gov |
| Podophyllotoxin-imidazolium salt | a6 | HCT-116 (Colon) | 0.04 μM | nih.govnih.gov |
| Podophyllotoxin-imidazolium salt | a6 | HepG2 (Liver) | 0.07 μM | |
| Podophyllotoxin-imidazolium salt | a6 | A-549 (Lung) | 0.29 μM | |
| Podophyllotoxin-imidazolium salt | a6 | MDA-MB-231 (Breast) | 0.11 μM | |
| Thiazole-based nitrogen mustard | Compound 30 | HCT116 (Colon) | 5.48 μM | |
| Thiazole-based nitrogen mustard | Compound 30 | MCF7 (Breast) | 4.53 μM | |
| Benzochromene derivative | Not specified | Various | 4.6-21.5 μM |
Mechanistic Studies of Antitumor Action (e.g., Apoptosis Induction)
Understanding the mechanism by which these cytotoxic compounds exert their effects is crucial for their development as therapeutic agents. A primary mechanism identified for many of these heterocyclic derivatives is the induction of apoptosis, or programmed cell death.
For the highly potent N,N-bis-heteroaryl methylamine 1a , mechanistic studies revealed that at a concentration of 5 nM, it arrested the cell cycle in the G2/M phase and induced apoptosis in HCT116 cells. researchgate.net This compound was also found to inhibit tubulin assembly at a micromolar level, a well-known mechanism for inducing apoptosis in cancer cells. researchgate.netnih.gov
Similarly, studies on 4β-S-aromatic heterocyclic podophyllum derivatives demonstrated their ability to induce apoptosis in HeLa cells. nih.gov The proposed mechanism involves multiple signaling pathways, including the depolymerization of microtubules, which leads to the activation of cAMP-dependent protein kinase A (PKA). nih.gov Activated PKA then contributes to mitochondrial depolarization, a key event in the apoptotic cascade. nih.gov The induction of apoptosis by these compounds was confirmed to be more significant than that of their C-N bond modified counterparts. nih.gov
Research on benzochromene derivatives also suggested that their cytotoxic activity in breast cancer cells occurs via apoptosis. This was supported by morphological changes and the detection of increased levels of reactive oxygen species (ROS) and nitric oxide (NO), which are known to be involved in apoptosis signaling pathways.
Medicinal Chemistry and Drug Discovery Applications
Lead Compound Optimization and Scaffold-Hopping Strategies
The N-(4-tert-butylbenzyl)-N-methylamine framework serves as a foundational lead structure in the discovery of new antifungal drugs. Butenafine (B35027), a synthetic benzylamine (B48309) derivative, is the quintessential drug developed from this scaffold. nih.govwikipedia.org Lead optimization efforts in this chemical series often involve modifying substituents on the aromatic rings or altering the N-methyl-naphthalen-1-ylmethyl portion of the molecule, while the core this compound structure is retained to ensure interaction with the biological target. nih.govnih.govnih.gov
Scaffold-hopping is a medicinal chemistry strategy used to discover structurally novel compounds by modifying the central core of a known active molecule. nih.gov This technique is employed to identify new chemical entities with potentially improved efficacy, selectivity, or pharmacokinetic properties. bohrium.commdpi.com In the context of the this compound scaffold, hopping could involve replacing the benzylamine core with a different chemical framework that preserves the key pharmacophoric features required for squalene (B77637) epoxidase inhibition. The structural and functional similarity between benzylamines like butenafine and allylamines like terbinafine (B446) illustrates a conceptual link between these related scaffolds, both of which target the same enzyme. nih.govwikipedia.org
The rational design of analogues based on the this compound scaffold has been a key strategy for exploring structure-activity relationships (SAR) and identifying improved antifungal candidates. The synthesis of Butenafine itself, which creates the core structure, has been accomplished through several routes. A common laboratory and industrial method involves the N-alkylation of N-methyl-1-naphthylmethylamine with 4-tert-butylbenzyl chloride. google.comgoogle.com An alternative patented approach describes a one-pot synthesis where monomethylamine is reacted simultaneously with 1-chloromethylnaphthalene and p-tert-butylbenzyl chloride to improve efficiency and yield for industrial production. google.com Another method involves the reductive amination of 1-naphthaldehyde (B104281) with methylamine (B109427) to form an intermediate, which is then alkylated with p-tert-butylbenzyl bromide to yield Butenafine. wikipedia.org
In a clear example of rational design, one study reported a rapid and efficient synthesis of Butenafine and 17 of its analogues to evaluate their antifungal activities and cytotoxicity. nih.govdoaj.org This work allowed for a systematic investigation of how structural modifications impact biological activity. The demethylated analogue of butenafine, in particular, showed maintained inhibitory activity against filamentous fungi with low toxicity. nih.gov
| Compound Modification | Key Finding | Reference |
|---|---|---|
| Demethylation of Butenafine (analogue 4bd) | Maintained inhibitory activity against filamentous fungi (e.g., Trichophyton rubrum) while demonstrating low in vitro and in vivo toxicity. | nih.gov |
| Variation of N-substituent | Systematic modification of the N-substituent on the benzylamine core is a common strategy to modulate potency and spectrum of activity. | nih.govnih.gov |
| Modification of the Naphthalene (B1677914) Ring | The bulky naphthalene group is critical for activity, but analogues are synthesized to explore other aromatic systems to optimize properties. | nih.govacs.org |
Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. eurekaselect.com This approach is highly applicable to the this compound scaffold. By employing methods like reductive amination, diverse libraries of benzylamine derivatives can be generated. nih.govnih.gov For example, a set of variously substituted benzaldehydes can be reacted with a collection of different primary or secondary amines. This combinatorial approach allows for the efficient exploration of the chemical space around the core scaffold, accelerating the discovery of new antifungal agents with optimized properties. uni-muenchen.de
Development of Prodrugs and Targeted Delivery Systems
While specific prodrugs of the this compound compound are not widely documented, its primary derivative, Butenafine, has been the subject of intensive formulation research to create advanced and targeted delivery systems. mdpi.com The goal of these systems is to improve the drug's poor water solubility and enhance its penetration, retention, and therapeutic efficacy following topical application. nih.govnih.gov
Researchers have successfully developed various nano-lipid based carriers, including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), bilosomes, and nanoparticles made from polymers like PLGA. nih.govturkjps.orgnih.govnih.govresearchgate.net These formulations encapsulate Butenafine in tiny particles, enabling sustained drug release, improved skin permeation, and better targeting to the deeper layers of the skin where fungal infections reside. nih.govnih.gov Another strategy involves creating an inclusion complex of Butenafine with hydroxypropyl-β-cyclodextrin, which increases the drug's solubility and stability in aqueous formulations like sprays. patsnap.com
| Delivery System | Composition Highlights | Key Outcome | Reference |
|---|---|---|---|
| Bilosomes | Lipid-based nanovesicles containing bile salts (e.g., sodium deoxycholate). | Enhanced skin permeation compared to conventional formulations. | nih.gov |
| Nanostructured Lipid Carriers (NLCs) | Formulated with solid and liquid lipids, optimized via Box-Behnken design. | Achieved high entrapment efficiency (86.35%) and prolonged drug release (65.09% over 24h). | nih.govresearchgate.net |
| Microemulsion-loaded Hydrogel | Isopropyl palmitate (oil), Aerosol OT (surfactant), Carbopol 940 (gelling agent). | Showed improved skin permeation and better antifungal activity compared to the marketed cream. | nih.gov |
| PLGA Nanoparticle Gel | Poly(lactic-co-glycolic acid) nanoparticles incorporated into a chitosan (B1678972) gel. | Demonstrated slow release (42.76%) with significantly enhanced permeation and higher antifungal activity. | nih.gov |
| Cyclodextrin Inclusion Complex | Butenafine hydrochloride complexed with hydroxypropyl-β-cyclodextrin. | Increased solubility and stability in water, suitable for spray formulations. | patsnap.com |
Exploration of Multi-Target Directed Ligands and Polypharmacology
The concept of multi-target-directed ligands (MTDLs) represents a shift from the "one-molecule, one-target" paradigm to designing single compounds that can modulate multiple biological targets. nih.govnih.govresearchgate.netdrugbank.com This approach is particularly valuable for complex diseases. uni-jena.de
Butenafine, which is built on the this compound scaffold, is an example of a drug with polypharmacological action. Its primary target is the fungal enzyme squalene epoxidase, which accounts for its potent fungicidal effect. wikipedia.orgdrugbank.com In addition to this, Butenafine possesses intrinsic anti-inflammatory properties. wikipedia.orgnih.gov This dual activity is clinically advantageous, as fungal skin infections are often accompanied by significant inflammation. wikipedia.org By addressing both the pathogen and the resulting inflammation, the compound can provide more comprehensive therapeutic relief. This inherent dual action makes the this compound scaffold an attractive starting point for the deliberate design of novel MTDLs.
Patent Landscape and Commercial Development of Related Chemical Entities
The this compound scaffold is commercially significant due to its incorporation in Butenafine, which is marketed globally under brand names such as Lotrimin Ultra and Mentax. wikipedia.orgtarget.comdrugs.com The patent landscape for Butenafine is extensive, covering its synthesis, formulation, and application.
Numerous patents detail various methods for its industrial-scale synthesis, with a focus on improving yield, reducing by-products, and simplifying the process. google.comgoogle.comgoogle.com For instance, patents describe one-pot reaction procedures and the use of phase transfer catalysts to make the synthesis more efficient and environmentally friendly. google.comgoogle.com Other patents protect specific formulations designed to improve drug delivery and patient compliance, such as topical creams, gels, and sprays containing solubility enhancers like cyclodextrins. patsnap.comgoogleapis.com The intellectual property also extends to combination therapies, for example, pairing Butenafine with corticosteroids to enhance the anti-inflammatory effect. googleapis.com
| Patent Number | Title/Subject | Key Claim/Description | Reference |
|---|---|---|---|
| CN108047057B | Synthesis method of butenafine | Describes a one-step reaction of monomethylamine, 1-chloromethylnaphthalene, and p-tert-butylbenzyl chloride for a high-yield synthesis suitable for industrial production. | google.com |
| CN105130823A | Butenafine synthesis method | A two-step method starting from 4-tert-butylbenzylamine (B181582) and 1-naphthoyl chloride, avoiding metal catalysts for a "green chemistry" approach. | google.com |
| CN101077858A | Method for preparing butenafine hydrochloride | Utilizes a phase transfer catalyst in water as a solvent to reduce the use of toxic organic solvents and lower costs. | google.com |
| US5792787A | Topical compositions containing butenafine and an anti-inflammatory steroid | Covers formulations that combine butenafine with a corticosteroid (e.g., betamethasone) for treating fungal infections with inflammation. | googleapis.com |
| CN101874836A | Spray containing butenafine hydrochloride | A spray formulation using hydroxypropyl-β-cyclodextrin as a solubilizer to increase stability and reduce irritation. | patsnap.com |
Computational Chemistry and Molecular Modeling Studies
Ligand-Receptor Docking and Binding Energy Calculations
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. nih.gov This technique is crucial for understanding the binding mode of a ligand and for estimating its binding affinity.
In the context of N-(4-tert-butylbenzyl)-N-methylamine, docking studies could be employed to elucidate its interaction with a specific biological target, such as an enzyme or a receptor. For instance, in a study on related N-4-t-butylbenzyl derivatives as TRPV1 antagonists, docking was used to highlight crucial hydrogen bonds and hydrophobic interactions within the receptor's binding site. nih.gov A similar approach for this compound would involve preparing a 3D structure of the target protein and using a docking program to predict the most favorable binding pose of the ligand.
The binding energy, which quantifies the strength of the interaction, can then be calculated using scoring functions within the docking software. These calculations are instrumental in ranking potential drug candidates and prioritizing them for further experimental testing. nih.gov
Table 1: Hypothetical Docking Results for this compound with a Target Protein
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | TYR 250, PHE 330, LEU 334 |
| Hydrogen Bonds | 1 (with TYR 250) |
| Hydrophobic Interactions | 4-tert-butyl group with PHE 330 and LEU 334 |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The primary goal of QSAR is to predict the activity of new, unsynthesized compounds, thereby saving resources and accelerating the drug development process. nih.gov
To develop a QSAR model for analogues of this compound, a dataset of compounds with known biological activities would be required. researchgate.net Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as electronic, steric, hydrophobic, and topological.
Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) are then used to build the QSAR model. nih.gov A well-validated QSAR model can provide valuable insights into the structural features that are important for the desired biological activity, guiding the design of new, more potent compounds.
Table 2: Example of Molecular Descriptors Used in a QSAR Study
| Descriptor | Description |
| LogP | Lipophilicity |
| Molecular Weight | Size of the molecule |
| Number of H-bond donors | Hydrogen bonding capacity |
| Total Polar Surface Area | Polarity of the molecule |
| HOMO Energy | Highest Occupied Molecular Orbital energy |
Virtual Screening and De Novo Drug Design Approaches
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This can be done using either ligand-based or structure-based approaches. In a structure-based virtual screening for inhibitors of a target, a library of compounds would be docked into the binding site of the protein, and the top-scoring compounds would be selected for further investigation. nih.gov
De novo drug design, on the other hand, involves the computational creation of novel molecular structures with desired properties. nih.gov Instead of screening existing compounds, algorithms are used to build new molecules from scratch that are predicted to have high affinity and selectivity for a specific target. nih.gov These methods can be particularly useful for exploring novel chemical space and designing compounds with improved pharmacological profiles.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational changes and flexibility of both the ligand and the receptor upon binding. nih.gov
For this compound, MD simulations could be used to investigate the stability of the ligand-receptor complex predicted by docking studies. These simulations can reveal how the ligand and protein adapt to each other and can help to identify key interactions that are maintained over time. Atomistic MD simulations can also provide insights into the role of solvent molecules in the binding process. nih.govresearchgate.net The results of MD simulations are often used to refine docking poses and to obtain more accurate estimates of binding free energies.
Advanced Analytical Methodologies for Research and Development
Chromatographic Techniques for High-Purity Compound Characterization
Chromatography is the cornerstone for separating and purifying N-(4-tert-butylbenzyl)-N-methylamine from reaction mixtures and for assessing its purity. The choice of technique depends on the compound's physicochemical properties and the analytical question at hand.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound. Given that this compound is a secondary amine and lacks a strong native chromophore for UV detection, indirect methods or derivatization are often employed. thermofisher.compsu.edu A common strategy involves pre-column derivatization, where the amine is reacted with a reagent to attach a UV-absorbing or fluorescent tag. thermofisher.comresearchgate.net Reagents such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, or 9-fluorenylmethyl chloroformate (FMOC-Cl), react with primary and secondary amines to form highly detectable isoindole or carbamate (B1207046) derivatives, respectively. researchgate.netmdpi.comresearchgate.net
A typical reversed-phase HPLC method would utilize a C18 column to separate the derivatized analyte from impurities. psu.edu The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. psu.edusielc.com
Method validation is critical to ensure that the analytical procedure is reliable, reproducible, and fit for its intended purpose. nih.gov Validation encompasses several key parameters, including linearity, precision, accuracy, and sensitivity (Limit of Detection and Limit of Quantification). researchgate.net
Table 1: Representative HPLC Method Validation Summary for Derivatized this compound
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Precision (%RSD) | ≤ 2.0% | 0.8% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Limit of Detection (LOD) | Reportable | ~2 ppm |
| Limit of Quantification (LOQ) | Reportable | ~8 ppm |
This table presents hypothetical data based on typical validation results for HPLC analysis of similar amine compounds. psu.eduresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally sensitive and specific technique for identifying and quantifying trace-level impurities in a sample of this compound. orientjchem.org The analysis of amines by GC can be challenging due to their polarity, which can cause peak tailing and adsorption to active sites within the GC system. labrulez.comchromatographyonline.com However, using a deactivated column and liner, or by derivatizing the amine to a less polar form, can mitigate these issues. labrulez.comnih.gov For instance, derivatization with reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can improve chromatographic performance. nih.gov
In a typical GC-MS method, the sample is injected into a heated inlet, where it is vaporized and transferred onto a capillary column (e.g., a low-polarity Rxi-624Sil MS or DB-5MS column) by a carrier gas like helium. waters.comrestek.com The column separates components based on their boiling points and interaction with the stationary phase. As each component elutes, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. nih.gov For trace analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) mode, which enhances sensitivity by monitoring only a few specific ions characteristic of the target analyte. japsonline.com
Table 2: Typical GC-MS Parameters and Performance for Trace Impurity Analysis
| Parameter | Value/Condition |
| GC Column | Rxi-624Sil MS, 30 m x 0.25 mm, 1.4 µm |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, 1.0 mL/min constant flow |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 20 °C/min |
| MS Detector | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or MRM |
| Limit of Detection (LOD) | ~0.3 ppm japsonline.com |
| Limit of Quantification (LOQ) | ~1.0 ppm japsonline.com |
This table outlines typical instrument conditions and achievable sensitivity based on established GC-MS methods for trace organic impurities. restek.comjapsonline.comresearchgate.net
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures containing this compound. chemijournal.comijnrd.org The combination of Liquid Chromatography and Mass Spectrometry (LC-MS) is particularly powerful. nih.gov This approach leverages the superior separation capabilities of HPLC with the high sensitivity and structural identification power of mass spectrometry. researchgate.net
When analyzing a complex matrix, such as a crude reaction output or a degradation study sample, LC-MS can separate this compound from byproducts, unreacted starting materials, and other impurities. The eluent from the LC column is directed into the mass spectrometer's ion source (e.g., an electrospray ionization, ESI, source), which generates gas-phase ions of the analytes.
For even greater specificity, tandem mass spectrometry (LC-MS/MS) is used. researchgate.net In this technique, a specific precursor ion (for instance, the protonated molecule [M+H]⁺ of this compound) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. chemijournal.com This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for confident identification and quantification even in the presence of co-eluting interferences. nih.gov
Table 3: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Value/Condition |
| LC System | UPLC/HPLC System |
| Column | C18 Reversed-Phase, e.g., 50 x 2.1 mm, 2.6 µm nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile nih.gov |
| Flow Rate | 0.3 mL/min nih.gov |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer lcms.cz |
| Precursor Ion [M+H]⁺ | Calculated m/z for C₁₂H₁₉N |
| Product Ions | Hypothetical fragments for structural confirmation |
Bioanalytical Assays for In Vitro and In Vivo Concentration Determination
To understand the behavior of this compound in biological systems, validated bioanalytical assays are required. These assays are designed to accurately measure the concentration of the compound in complex biological matrices such as plasma, urine, or cell culture media. rug.nl LC-MS/MS is the gold standard for these applications due to its high sensitivity, specificity, and wide dynamic range. nih.govrug.nl
For in vitro studies, such as determining metabolic stability in liver microsomes or assessing cellular uptake, the assay must be able to quantify the compound in the presence of cellular components and media. For in vivo studies, which might involve tracking the compound's concentration in plasma over time, the assay must be robust and free from interference from endogenous molecules. rug.nl
Development of a bioanalytical assay involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. rug.nl Sample preparation is a critical step to remove proteins and phospholipids (B1166683) that can interfere with the analysis, often accomplished using protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). nih.gov An isotopically labeled internal standard (e.g., containing deuterium (B1214612) or ¹³C) is typically added at the beginning of the sample preparation process to correct for variability in extraction recovery and matrix effects. The method is then rigorously validated according to regulatory guidelines to establish its performance characteristics. nih.govrug.nl
Table 4: Typical Validation Parameters for a Bioanalytical LC-MS/MS Assay
| Parameter | Acceptance Criteria | Typical Result |
| Lower Limit of Quantification (LLOQ) | S/N > 10; Precision ≤20%; Accuracy ±20% | 0.1 - 0.5 nmol/L rug.nl |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Intra-assay Precision (%CV) | ≤ 15% (except LLOQ) | < 10% rug.nl |
| Inter-assay Precision (%CV) | ≤ 15% (except LLOQ) | < 15% rug.nl |
| Accuracy (% Bias) | Within ±15% (except LLOQ) | Within ±10% |
| Matrix Effect | Monitored and within acceptable limits | Consistent and corrected by IS |
| Recovery | Consistent and reproducible | > 85% |
This table summarizes performance characteristics based on validated bioanalytical methods for similar amine compounds in plasma. rug.nl
Environmental and Toxicological Aspects in Research Contexts
Environmental Fate and Biotransformation Pathways
The environmental fate of N-(4-tert-butylbenzyl)-N-methylamine is not well-documented in scientific literature. However, based on its chemical structure, several degradation and transformation pathways can be inferred. The presence of both N-methyl and N-benzyl groups suggests that N-dealkylation is a probable metabolic route. nih.gov This process would lead to the formation of 4-tert-butylbenzylamine (B181582) and N-methylamine, or formaldehyde (B43269) and N-(4-tert-butylbenzyl)amine.
The benzyl (B1604629) group itself can be subject to oxidation, potentially leading to the formation of 4-tert-butylbenzaldehyde (B1265539) and subsequently 4-tert-butylbenzoic acid. The biodegradation of benzylamine (B48309), a structurally related primary amine, is known to proceed through the action of monoamine oxidase to yield benzaldehyde. wikipedia.org Similarly, studies on N,N-dimethylbenzylamine indicate a moderate rate of biodegradation, though it can persist in aquatic systems. atamanchemicals.com
Table 1: Plausible Biotransformation Pathways and Metabolites of this compound
| Pathway | Intermediate/Product | Analogous Reaction |
| N-Demethylation | N-(4-tert-butylbenzyl)amine and Formaldehyde | N-dealkylation of tertiary amines nih.gov |
| N-Debenzylation | N-methylamine and 4-tert-butylbenzaldehyde | Hydrogenolysis of N-benzyl groups wikipedia.org |
| Benzyl Oxidation | 4-tert-butylbenzoic acid | Oxidation of the benzyl group |
Investigation of Potential as Emerging Contaminants or Endocrine Disrupting Chemicals (EDCs)
There are no direct studies identifying this compound as an emerging contaminant or an endocrine-disrupting chemical (EDC). However, its structural components raise some concern. The 4-tert-butylphenyl moiety is present in other compounds, such as 4-tert-butylphenol, which has been identified as an endocrine disruptor with estrogenic activity. industrialchemicals.gov.au While the amine functional group in this compound is different from the hydroxyl group in 4-tert-butylphenol, the potential for similar interactions with hormone receptors cannot be entirely dismissed without experimental evidence.
The investigation into the endocrine-disrupting potential of a novel compound like this compound would typically involve a tiered approach. Initial screening could be performed using in silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, which predict biological activity based on chemical structure. nih.govnih.govmdpi.com These computational methods can help prioritize chemicals for further testing. nih.gov Following in silico analysis, in vitro assays would be conducted to assess the compound's ability to interact with various hormone receptors, such as the estrogen and androgen receptors. nih.gov
Given the widespread use of some structurally related alkylphenols and their detection in the environment, there is a precedent for compounds with similar structural motifs to become contaminants of emerging concern. nih.govresearchgate.netcapes.gov.br Therefore, a precautionary approach would suggest that the environmental presence of this compound should be monitored, especially in areas of intensive use.
Risk Assessment Methodologies in Chemical Research and Application
The risk assessment of a chemical with limited empirical data, such as this compound, relies heavily on a combination of predictive models and data from structurally similar compounds, a process known as read-across. canada.caepa.govecetoc.org The general framework for chemical risk assessment involves four key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. nih.gov
Hazard Identification: This step involves determining the potential adverse effects of the substance. For this compound, this would involve a thorough literature review for data on the compound and its analogues. In the absence of direct data, QSAR models can be used to predict various toxicological endpoints. mdpi.com
Dose-Response Assessment: This step quantifies the relationship between the dose of the chemical and the incidence of adverse effects. Without experimental data, this is often the most challenging step. Read-across from well-studied analogues can provide an initial estimate. epa.govacs.orgtoxicology.org For example, toxicity data for other substituted benzylamines could be used to infer a potential range of toxicity for the target compound.
Exposure Assessment: This involves estimating the concentration of the chemical that humans and environmental compartments might be exposed to. This assessment would consider the intended uses of this compound in research and any potential releases to the environment.
Risk Characterization: This final step integrates the information from the previous three steps to estimate the probability of adverse effects occurring under specific exposure scenarios. The risk is often expressed as a risk quotient (RQ), which is the ratio of the predicted environmental concentration (PEC) to the predicted no-effect concentration (PNEC).
Table 2: Key Components of a Research-Context Risk Assessment for this compound
| Assessment Step | Methodology for Data-Poor Compounds | Relevant Analogs/Considerations |
| Hazard Identification | In silico (QSAR) modeling, literature review of analogs | Benzylamine, N,N-dimethylbenzylamine, 4-tert-butylphenol |
| Dose-Response Assessment | Read-across from toxicological data of analogs | Toxicity data for substituted benzylamines and alkylphenols |
| Exposure Assessment | Scenario-based modeling based on laboratory use | Estimation of releases from synthesis, purification, and disposal |
| Risk Characterization | Calculation of Risk Quotient (RQ) using predicted values | Comparison of predicted exposure with predicted no-effect levels |
Due to the lack of specific data, any research involving this compound should be conducted with appropriate safety precautions and engineering controls to minimize exposure and environmental release.
Future Research Directions and Emerging Paradigms
Identification of Novel Therapeutic Targets and Bioactive Modalities
The N-benzylamine framework is a well-established scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities. Research has demonstrated that substituted benzylamines can act as anticancer agents, particularly in melanoma, where they induce apoptosis and reduce cell proliferation and migration. nih.gov Furthermore, specific N-benzylamine derivatives have been developed as treatments for psychiatric disorders and as potent, selective inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3. nih.govgoogle.com The N-benzyl-N-methylamine substructure, in particular, has been identified in molecules with anti-inflammatory properties, capable of inhibiting key signaling pathways. frontiersin.org
The introduction of a tert-butyl group onto the phenyl ring is a strategic modification. This bulky, lipophilic group can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile. It can enhance membrane permeability, increase metabolic stability by acting as a steric shield, and improve binding affinity and selectivity for specific biological targets. mdpi.comhyphadiscovery.com
Future research should focus on screening N-(4-tert-butylbenzyl)-N-methylamine against a panel of therapeutic targets known to be modulated by benzylamine (B48309) derivatives. Key areas of investigation include:
Oncology: Evaluating its cytotoxic and anti-proliferative effects against various cancer cell lines, especially melanoma and hormone-dependent cancers.
Neuropharmacology: Assessing its activity on central nervous system receptors, such as serotonin (B10506) and dopamine (B1211576) receptors, building on the known psychoactive potential of related structures. nih.gov
Endocrinology: Investigating its potential as an enzyme inhibitor in steroidogenesis, given the precedent for benzylamine-based inhibitors. nih.gov
The combination of the bioactive benzylamine core with the modulating tert-butyl group could lead to the discovery of novel therapeutic modalities with enhanced potency, selectivity, or improved drug-like properties compared to existing compounds.
Applications in Materials Science and Advanced Catalysis
The structural components of this compound suggest its utility beyond biological applications, particularly in materials science and catalysis. The 4-tert-butylbenzyl moiety is a known building block for advanced polymers. For instance, its precursor, 4-tert-butylbenzyl alcohol, has been used to prepare novel copolyimides, where the bulky pendent group imparts unique physical properties to the material. sigmaaldrich.com The tert-butyl group enhances thermal stability and solubility in non-polar media, making it a valuable component for specialty polymers and functional materials. mdpi.com
In the realm of advanced catalysis, benzylamines are recognized as important synthetic intermediates and can also function as ligands in catalytic processes. nih.gov Synergistic catalytic systems have been developed for the precise functionalization of the N-benzylic position, highlighting the chemical reactivity of this scaffold. rsc.org
Future research into this compound could explore:
Polymer Chemistry: Its use as a monomer or a modifying agent for creating polymers with high thermal stability and specific solubility profiles.
Ligand Development: Its role as a ligand for transition metal catalysts. The nitrogen atom provides a coordination site, while the sterically demanding tert-butyl group could influence the stereoselectivity or chemoselectivity of catalytic reactions.
Functional Surfaces: Its potential as a component in self-assembling monolayers or functional coatings, where the tert-butyl group can control intermolecular spacing and surface properties.
The compound's unique combination of a reactive amine and a bulky, stabilizing aromatic group makes it a candidate for creating materials and catalytic systems with tailored properties.
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming chemical and drug discovery by enabling rapid, in silico prediction of molecular properties and the design of novel structures. mdpi.com For a compound like this compound, AI/ML can accelerate its evaluation and optimization significantly before committing to extensive laboratory synthesis and testing.
Key applications of AI/ML include:
Property Prediction: ML models, including graph neural networks and gradient boosting decision trees, can be trained on large datasets to predict absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity. nih.govnih.gov These models could rapidly screen virtual libraries of analogs of this compound to identify candidates with the most promising drug-like profiles.
De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can be employed to design entirely new molecules. mdpi.comnih.gov By providing the model with the this compound scaffold and a set of desired properties (e.g., high affinity for a specific receptor and low predicted toxicity), the AI can generate novel, optimized structures for subsequent synthesis.
The table below illustrates a hypothetical output from an ML model tasked with evaluating virtual analogs of the parent compound, showcasing how AI can guide the selection of candidates for synthesis.
| Compound ID | Modification | Predicted Receptor Affinity (Ki, nM) | Predicted Microsomal Stability (t½, min) | Predicted Solubility (logS) |
| Parent | N/A | 550 | 25 | -4.2 |
| Analog-01 | Add 3-fluoro to phenyl | 275 | 28 | -4.3 |
| Analog-02 | Replace N-methyl with N-ethyl | 610 | 18 | -4.5 |
| Analog-03 | Replace tert-butyl with isopropyl | 850 | 45 | -3.8 |
| Analog-04 | Add 2-hydroxyl to phenyl | 480 | 15 | -3.9 |
This table is for illustrative purposes only and does not represent actual experimental data.
By integrating these computational tools, researchers can explore the chemical space around this compound more efficiently, prioritizing resources for the most promising candidates.
Synthesis and Evaluation of Deuterated Analogues for Enhanced Metabolic Stability
A significant challenge in drug development is overcoming rapid metabolism, which can lead to poor bioavailability and short duration of action. The structure of this compound presents two primary sites susceptible to metabolic oxidation by cytochrome P450 enzymes: the N-methyl group and the tert-butyl group. hyphadiscovery.comnih.gov Metabolism at the N-methyl position typically results in N-demethylation, while the tert-butyl group can undergo hydroxylation. nih.govnih.gov
A proven strategy to enhance metabolic stability is selective deuteration, which involves replacing hydrogen atoms with their heavier isotope, deuterium (B1214612). The resulting carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can significantly slow the rate of metabolic reactions involving the cleavage of that bond. ulb.ac.be
Future research should focus on the synthesis and evaluation of deuterated analogs of this compound. The primary candidates for synthesis would be:
N-(trideuteromethyl) analog: Replacing the -CH₃ group with a -CD₃ group to hinder N-demethylation.
tert-butyl-d₉ analog: Replacing the -C(CH₃)₃ group with a -C(CD₃)₃ group to block hydroxylation at the tert-butyl moiety.
Synthetic routes to deuterated amines are well-established, often involving the reduction of amides with deuterated reducing agents or the use of deuterated alkylating agents. rsc.orgresearchgate.netnih.gov Once synthesized, these analogs would be evaluated in in vitro metabolic stability assays, such as incubation with human liver microsomes, to quantify the improvement in metabolic half-life.
The expected results from such a study are illustrated in the following data table.
| Compound | Site of Deuteration | In Vitro Half-life (HLM, min) | Relative Stability Improvement |
| Parent Compound | None | 22 | 1.0x |
| Deuterated Analog 1 | N-CD₃ | 48 | 2.2x |
| Deuterated Analog 2 | tert-butyl-d₉ | 35 | 1.6x |
This table presents hypothetical data based on typical outcomes of deuteration and does not represent actual experimental results.
The successful application of this strategy could produce a second-generation compound with a superior pharmacokinetic profile, potentially leading to a more effective therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
